Cas no 1220037-38-6 (2-[(3-Hydroxybutyl)amino]nicotinic acid)
![2-[(3-Hydroxybutyl)amino]nicotinic acid structure](https://ja.kuujia.com/scimg/cas/1220037-38-6x500.png)
2-[(3-Hydroxybutyl)amino]nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 2-[(3-HYDROXYBUTYL)AMINO]NICOTINIC ACID
- 2-((3-Hydroxybutyl)amino)nicotinic acid
- 2-[(3-hydroxybutyl)amino]pyridine-3-carboxylic acid
- 2-[(3-Hydroxybutyl)amino]nicotinic acid
-
- MDL: MFCD13562486
- インチ: 1S/C10H14N2O3/c1-7(13)4-6-12-9-8(10(14)15)3-2-5-11-9/h2-3,5,7,13H,4,6H2,1H3,(H,11,12)(H,14,15)
- InChIKey: IGCXDFLDNALDOG-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCNC1C(C(=O)O)=CC=CN=1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- トポロジー分子極性表面積: 82.4
2-[(3-Hydroxybutyl)amino]nicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 052971-2.500g |
2-[(3-Hydroxybutyl)amino]nicotinic acid |
1220037-38-6 | 2.500g |
$720.00 | 2023-09-09 | ||
Matrix Scientific | 052971-500mg |
2-[(3-Hydroxybutyl)amino]nicotinic acid |
1220037-38-6 | 500mg |
$237.00 | 2023-09-09 |
2-[(3-Hydroxybutyl)amino]nicotinic acid 関連文献
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
2-[(3-Hydroxybutyl)amino]nicotinic acidに関する追加情報
Introduction to 2-[(3-Hydroxybutyl)amino]nicotinic Acid (CAS No: 1220037-38-6)
2-[(3-Hydroxybutyl)amino]nicotinic acid, identified by its Chemical Abstracts Service (CAS) number 1220037-38-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural motif combining a nicotinic acid backbone with a hydroxybutylamino side chain, has garnered attention for its potential biological activities and therapeutic applications. The combination of a nicotinic acid moiety and an amine group linked to a hydroxylated aliphatic chain suggests multifaceted interactions with biological targets, making it a promising candidate for further investigation.
The structural features of 2-[(3-Hydroxybutyl)amino]nicotinic acid position it as a versatile scaffold for drug design. The nicotinic acid component, a derivative of pyridine-3-carboxylic acid, is well-known for its role in various metabolic pathways and its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are integral to neurotransmission and have been extensively studied for their involvement in neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The presence of the hydroxybutylamino group introduces additional chemical diversity, enabling potential modifications that could enhance solubility, bioavailability, or target specificity.
Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of 2-[(3-Hydroxybutyl)amino]nicotinic acid's interactions with biological targets. Studies using virtual screening and docking simulations have highlighted its potential binding affinity to various enzymes and receptors. For instance, preliminary data suggest that this compound may interact with enzymes involved in energy metabolism, such as lactate dehydrogenase (LDH) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which are implicated in cellular redox balance and metabolic disorders. These interactions could make 2-[(3-Hydroxybutyl)amino]nicotinic acid a valuable tool in the development of treatments for metabolic syndromes.
The hydroxyl group in the side chain of 2-[(3-Hydroxybutyl)amino]nicotinic acid also opens avenues for further functionalization. Hydroxyl groups are known to participate in hydrogen bonding, both as donors and acceptors, which can significantly influence the compound's pharmacokinetic properties. This feature may be exploited to enhance binding affinity or to modulate pharmacological effects by introducing additional polar interactions with biological targets. Moreover, the butyl chain provides a hydrophobic region that can interact favorably with lipid environments, potentially improving membrane permeability and oral bioavailability.
In the context of drug discovery, the synthesis of 2-[(3-Hydroxybutyl)amino]nicotinic acid has been optimized using modern synthetic methodologies. Advances in catalytic asymmetric synthesis have enabled the efficient construction of chiral centers, which are often critical for biological activity. The use of transition metal catalysts has also facilitated the introduction of complex functional groups under mild conditions, minimizing side reactions and improving overall yields. These synthetic strategies align with current trends toward sustainable chemistry, emphasizing green solvents and energy-efficient processes.
Preclinical studies have begun to explore the pharmacological profile of 2-[(3-Hydroxybutyl)amino]nicotinic acid. Initial in vitro assays have demonstrated modest inhibitory activity against certain enzymes associated with inflammation and oxidative stress. For example, experiments suggest that this compound may attenuate the activity of lipoxygenase enzymes, which play a role in the production of pro-inflammatory mediators such as leukotrienes. Such findings are particularly relevant given the increasing recognition of inflammation as a key pathophysiological mechanism in chronic diseases.
Furthermore, research has indicated potential neuroprotective effects of 2-[(3-Hydroxybutyl)amino]nicotinic acid. Nicotinic acid derivatives have been investigated for their ability to modulate nAChR subtypes, which are implicated in cognitive function and neuroprotection. The unique structural features of this compound may allow it to selectively interact with specific nAChR subtypes while minimizing off-target effects. This selectivity is crucial for developing drugs with improved safety profiles and reduced side effects.
The compound's potential role in modulating cellular signaling pathways has also been explored. Studies using cell culture models have revealed that 2-[(3-Hydroxybutyl)amino]nicotinic acid can influence intracellular signaling cascades involved in cell survival and apoptosis. For instance, preliminary data suggest that it may activate adenosine monophosphate-activated protein kinase (AMPK), a key enzyme involved in energy homeostasis and cellular stress responses. Activation of AMPK has been associated with beneficial effects on metabolic health, making this compound a candidate for therapeutic intervention in conditions such as type 2 diabetes.
Evaluation of 2-[(3-Hydroxybutul)amino]nicotic acid's pharmacokinetic properties is essential for assessing its clinical potential. In vivo studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME). Results indicate that the compound exhibits reasonable oral bioavailability and moderate tissue distribution following administration. Metabolism studies have identified major pathways involving cytochrome P450 enzymes, suggesting potential interactions with other drugs metabolized via these pathways.
The safety profile of 2-[(3-Hydroxybutyl)amino]nicotic acid is currently under investigation through toxicological studies conducted both in vitro and in vivo. Preliminary findings suggest that the compound exhibits low acute toxicity at tested doses; however, long-term studies are necessary to evaluate any potential chronic adverse effects. Assessment of organ-specific toxicity will be critical to ensure its safety for clinical use.
The development pipeline for 2-[(3-Hydroxybutul)amino]nicotic acid is still early-stage but holds promise for several therapeutic areas. Its dual functionality—combining nicotinic acid derivatives with hydroxylated aliphatic chains—makes it an attractive scaffold for further derivatization to optimize pharmacological properties. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate its progression through preclinical development.
In conclusion, 2-[(3-hydroxybuthyIAMINOJNICOTINIC ACID (CAS No: 12200837 38 6) represents a novel compound with diverse potential applications across multiple therapeutic domains Its unique structure suggests interactions with various biological targets making it a compelling candidate for further exploration In light o recent scientific advancements particularly those involving computational modeling enzyme inhibition cellular signaling an dpharmacokinetic evaluations this compound warrants continued investigation into its pharmacological profile an dclinical utility
1220037-38-6 (2-[(3-Hydroxybutyl)amino]nicotinic acid) 関連製品
- 1261907-63-4(N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide)
- 1343184-06-4(cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine)
- 2227904-25-6(methyl (3R)-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoate)
- 1804040-13-8(2-Bromo-6-(2-bromopropanoyl)benzaldehyde)
- 1256822-21-5(4-bromo-5-chloropyridine-2-carboxylic acid)
- 318248-70-3(1H-Pyrazole, 5-chloro-4-[[(4-fluorophenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-)
- 922823-46-9(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(ethylsulfanyl)benzamide)
- 857493-98-2(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-3-(propan-2-yloxy)propylacetamide)
- 2059913-85-6((2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol)
- 2172260-06-7(ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride)



